5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide (CAS 399006-09-8) is a synthetic small-molecule benzamide derivative (molecular formula C13H18BrNO, molecular weight 284.19 g/mol) characterized by a fully substituted phenyl ring bearing a 5-bromo substituent, three methyl groups, and an N-isopropyl amide moiety. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) and was originally supplied by Enamine as a screening compound.

Molecular Formula C13H18BrNO
Molecular Weight 284.197
CAS No. 399006-09-8
Cat. No. B2927892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide
CAS399006-09-8
Molecular FormulaC13H18BrNO
Molecular Weight284.197
Structural Identifiers
SMILESCC1=C(C(=CC(=C1C)Br)C(=O)NC(C)C)C
InChIInChI=1S/C13H18BrNO/c1-7(2)15-13(16)11-6-12(14)10(5)8(3)9(11)4/h6-7H,1-5H3,(H,15,16)
InChIKeySSIBYKVFMBFUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide (CAS 399006-09-8): Core Identity and Screening Library Provenance


5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide (CAS 399006-09-8) is a synthetic small-molecule benzamide derivative (molecular formula C13H18BrNO, molecular weight 284.19 g/mol) characterized by a fully substituted phenyl ring bearing a 5-bromo substituent, three methyl groups, and an N-isopropyl amide moiety . The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) and was originally supplied by Enamine as a screening compound [1]. A patent (US-9102591-B2) covering benzamide derivatives includes this compound within its structural claims, indicating its relevance in medicinal chemistry and chemical biology probe development .

Why Generic 5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide Substitution Fails: Structural and Purity Differentiation


Generic substitution among closely related bromo-trimethylbenzamides carries significant risk because the precise substitution pattern—5-bromo with 2,3,4-trimethyl and N-isopropyl—defines the compound's steric, electronic, and conformational profile. Unlike regioisomers such as 4-bromo-N,2,6-trimethylbenzamide or N,N-dialkyl variants, the N-isopropyl secondary amide in 399006-09-8 introduces a specific hydrogen-bond donor capacity and restricted rotation that directly influence target binding and metabolic stability . Furthermore, as an MLSMR screening library compound from Enamine, its identity tied to the specific structure ID T5235952 ensures that any biological screening data in PubChem or BindingDB are associated exclusively with this substitution pattern, not with its analogs [1]. Vendors typically supply this compound at ≥98% purity, a specification that is not guaranteed across all bromobenzamide analogs .

Quantitative Differentiation Evidence for 5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide (399006-09-8) Against Closest Analogs


Substitution Pattern Specificity: 2,3,4-Trimethyl-5-bromo vs. Common Regioisomeric Benzamides

The target compound (399006-09-8) features a 2,3,4-trimethyl-5-bromo substitution pattern with an N-isopropyl amide. By contrast, commercially available analogs such as 4-Bromo-N,2,6-trimethylbenzamide possess a different bromo/methyl arrangement. The 2,3,4-trimethyl motif creates a unique steric environment around the 5-bromo leaving group, which directly impacts cross-coupling reactivity: the flanking methyl groups at positions 2 and 4 exert steric shielding that can modulate Suzuki-Miyaura coupling yields compared to less hindered regioisomers . Within the MLSMR library, 399006-09-8 is assigned structure ID T5235952 and is distinct from regioisomeric benzamides catalogued under separate structure IDs, ensuring traceable SAR data [1].

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

N-Isopropyl Amide Hydrogen-Bond Donor Capacity: Differentiation from N,N-Dialkyl and N-Aryl Analogs

The N-isopropyl group in 399006-09-8 provides a secondary amide (one H-bond donor, one H-bond acceptor), distinguishing it from N,N-dimethyl or N,N-diethyl tertiary amide analogs that lack hydrogen-bond donation capacity. This single H-bond donor can serve as a critical pharmacophoric anchor in target binding. Class-level analysis of benzamide-protein interactions documented in the PDB/BindingDB indicates that secondary amides in bromodomain-binding benzamides form key hydrogen bonds with conserved Asn residues, whereas tertiary amide analogs lose this interaction and frequently exhibit >10-fold reduction in binding affinity [1]. Although no direct BRD4 Kd measurement for 399006-09-8 was found, the MLSMR deposition confirms its availability for such screening, and structurally related benzamides with secondary amides have shown measurable BRD4 BD1 binding (class-level Kd range ~1–50 μM) [2].

Medicinal Chemistry Ligand Design Pharmacophore Modeling

Purity Specification: Vendor-Certified ≥98% Assay for Reproducible Screening

The compound is commercially available with a minimum purity of ≥98% from at least one repository vendor . This purity level is critical for quantitative HTS and dose-response studies where impurities at >2% can confound IC50/EC50 measurements, particularly for compounds with micromolar or weaker potency. In contrast, several closely related bromo-trimethylbenzamide analogs are sold at lower purity specifications (e.g., 95% or 97%), which introduces additional variability risk in cross-compound comparisons . The MLSMR deposition process itself imposes quality control thresholds, further supporting the reliability of this batch-controlled material [1].

High-Throughput Screening Assay Reproducibility Chemical Procurement

Patent Inclusion as Benzamide Derivative: Intellectual Property Precedence for Therapeutic Screening

Patent US-9102591-B2 ('Benzamides') lists 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide within its claims for benzamide derivatives with potential differentiation-inducing activity . This patent inclusion provides an IP anchor that distinguishes 399006-09-8 from similar benzamides that lack explicit patent coverage. The patent's focus on differentiation-inducing effects suggests that this compound, along with its claimed analogs, has been investigated in the context of cancer or dermatological disease models. A separate patent (US-9029370-B2) covering substituted benzamide derivatives further contextualizes this compound within a broader class of bioactive benzamides .

Patent Analysis Drug Discovery Intellectual Property

Recommended Application Scenarios for 5-Bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide (399006-09-8) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Expansion of Bromodomain-Targeting Benzamide Libraries

When expanding a benzamide library targeting bromodomain-containing proteins (e.g., BRD4, BRD2, BPTF), 399006-09-8 serves as a differentiated secondary amide scaffold. Its N-isopropyl H-bond donor distinguishes it from tertiary amide library members, and its 2,3,4-trimethyl-5-bromo substitution provides a sterically distinct coupling handle for further derivatization via Suzuki-Miyaura cross-coupling. Class-level binding data for secondary amide benzamides to BRD4 BD1 (Kd ~6.8 μM) [1] and BRD4 full-length (IC50 ~15.8 μM) [2] establish the relevance of this scaffold for bromodomain inhibitor development. The compound is catalogued in the MLSMR [3] and available at ≥98% purity , making it suitable for quantitative biochemical and biophysical assays.

Differentiation-Inducing Agent Screening in Oncology and Dermatology Models

Patent US-9102591-B2 explicitly claims benzamide derivatives including 399006-09-8 as differentiation-inducing agents with potential utility in cancer and skin disease treatment . Researchers validating differentiation-based therapeutic hypotheses in leukemia, solid tumors, or psoriasis can use this compound as a structurally defined starting point. The compound's inclusion in this patent family provides a stronger IP position compared to unclaimed bromobenzamide analogs, which is relevant for academic-industrial collaboration and translational grant applications.

Cross-Coupling Optimization Studies on Sterically Hindered Aryl Bromides

The 5-bromo position in 399006-09-8 is flanked by methyl groups at C2 and C4, creating a sterically demanding environment for palladium-catalyzed cross-coupling. This makes the compound a useful model substrate for optimizing C-C and C-N bond-forming reactions on hindered aromatic systems, in contrast to the less hindered 4-bromo-2,6-dimethyl or 3-bromo-N,N,4-trimethyl regioisomers . Methodological studies using this substrate can generate reaction condition libraries transferable to other sterically congested drug-like molecules.

Computational Pharmacophore Model Validation Using Secondary Amide H-Bond Donors

The single N-H hydrogen-bond donor in 399006-09-8 provides a well-defined pharmacophoric feature for validating computational docking and pharmacophore models. Unlike tertiary amide analogs that lack this H-bond donor, 399006-09-8 can test whether a predicted binding mode requires amide N-H engagement with target residues (e.g., conserved Asn in bromodomains). This makes it a suitable small, rigid probe for computational chemistry workflows aimed at virtual screening or binding mode prediction [1].

Quote Request

Request a Quote for 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.